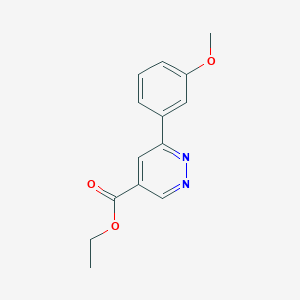

Ethyl 6-(3-methoxyphenyl)pyridazine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-(3-methoxyphenyl)pyridazine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-3-19-14(17)11-8-13(16-15-9-11)10-5-4-6-12(7-10)18-2/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPPPQQUKCTISR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN=C1)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 6-(3-methoxyphenyl)pyridazine-4-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridazine ring substituted with a methoxyphenyl group. The presence of these functional groups contributes to its biological activities, particularly in enzyme inhibition and receptor interactions.

Biological Activities

-

Anticancer Activity

- Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the pyridazine structure have been reported to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. These compounds can induce apoptosis and affect cell cycle progression at micromolar concentrations .

-

Antimicrobial Properties

- Compounds with similar structures have demonstrated antimicrobial activity against a range of pathogens. For example, certain pyridazine derivatives showed effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

-

Enzyme Inhibition

- This compound may act as an enzyme inhibitor, impacting pathways relevant to disease processes. Its structural features allow for potential binding to active sites on enzymes, which could lead to therapeutic applications in treating diseases such as cancer and infections.

The mechanism of action for this compound likely involves:

- Binding Affinity : The methoxy group enhances lipophilicity, potentially increasing binding affinity to target proteins.

- Pathway Modulation : By inhibiting specific enzymes or receptors, the compound may alter signaling pathways critical for cell proliferation and survival.

Research Findings and Case Studies

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The substituent at the 6-position of the pyridazine ring plays a critical role in defining physicochemical and pharmacological properties. A comparative analysis of key analogs is provided below:

Key Observations :

- Methoxy vs. Methyl Substituents : The 3-methoxy group in the target compound introduces polarity and hydrogen-bonding capacity compared to the 4-methyl group in the p-tolyl analog . This may enhance aqueous solubility and bioavailability.

- Trifluoromethyl Groups : The CF₃ groups in impart strong electron-withdrawing effects, which can stabilize the molecule against metabolic degradation but may complicate synthesis due to steric hindrance.

Pharmacological Activity

However, trifluoromethyl-substituted derivatives (e.g., ) may prioritize metabolic stability over CNS penetration due to increased molecular weight and fluorine content.

Structural and Crystallographic Insights

Crystallographic tools like SHELX and ORTEP are critical for resolving pyridazine derivatives' conformations. For example, the puckering of the pyridazine ring (described by Cremer and Pople ) could influence intermolecular interactions and crystal packing. Substituents like methoxy or CF₃ may induce torsional strain or planarization, affecting solid-state properties and solubility.

Preparation Methods

Reaction Scheme Summary

| Component | Role |

|---|---|

| β-Ketoester (e.g., ethyl acetoacetate) | Provides the pyridazine ring backbone |

| Aryl glyoxal (3-methoxyphenylglyoxal) | Introduces the 3-methoxyphenyl substituent |

| Hydrazine hydrate | Cyclizes intermediates to form pyridazine ring |

The reaction proceeds via initial nucleophilic attack of the enolate form of the β-ketoester on the arylglyoxal, forming a 3-hydroxy-1,4-dicarbonyl intermediate. Subsequent cyclization with hydrazine and dehydration yields the pyridazine product.

Advantages

- High regioselectivity

- Mild, environmentally benign conditions (water as solvent)

- Simple work-up and isolation

- Yields ranging from 70% to 97% depending on substrates

Representative Data Table: Yields of Alkyl 6-Aryl-3-methylpyridazine-4-carboxylates

| Entry | β-Ketoester (R group) | Aryl Glyoxal (Ar group) | Product Yield (%) |

|---|---|---|---|

| 1 | Ethyl (Et) | 3-Methoxyphenyl (3-OMe-Ph) | 85–90 |

| 2 | Methyl (Me) | 4-Chlorophenyl | 70–80 |

| 3 | t-Butyl (t-Bu) | 3,4-Dimethoxyphenyl | 90–97 |

(Data adapted from Rimaz and Khalafy, 2010)

Preparation of Aryl Glyoxals as Key Intermediates

The arylglyoxals, such as 3-methoxyphenylglyoxal, are typically synthesized from corresponding acetophenones by oxidation, commonly using selenium dioxide (SeO2) as the oxidizing agent.

- Procedure: The acetophenone derivative is treated with SeO2 under reflux conditions to introduce the glyoxal functionality.

- Purification: The resulting arylglyoxal is isolated and purified before use in the one-pot synthesis.

This step is crucial because the arylglyoxal determines the aryl substituent on the pyridazine ring.

Alternative Synthetic Routes: Cyclization and Substitution

Other methods reported for related pyridazine derivatives include:

- Cyclization of hydrazones with ethyl cyanoacetate or diethyl malonate under reflux in ethanol, followed by acidification and recrystallization to yield pyridazinones, which can be further transformed.

- Halogenation and amination: Conversion of pyridazinones to 3-chloro derivatives using phosphoryl chloride, followed by nucleophilic substitution with aromatic amines to introduce various substituents.

However, these methods are generally more complex and less direct for the synthesis of this compound specifically.

Mechanistic Insights

The proposed mechanism for the one-pot synthesis involves:

- Enolate formation: The β-ketoester forms an enolate ion under the reaction conditions.

- Nucleophilic attack: The enolate attacks the electrophilic carbonyl carbon of the arylglyoxal.

- Intermediate formation: A 3-hydroxy-1,4-dicarbonyl intermediate is generated.

- Cyclization: Hydrazine hydrate reacts with the intermediate, facilitating ring closure to form the pyridazine nucleus.

- Dehydration: Loss of water molecules leads to the final pyridazine carboxylate product.

This pathway avoids harsh conditions and metal catalysts, making it suitable for green chemistry applications.

Summary Table of Preparation Method Characteristics

| Aspect | One-Pot Three-Component Synthesis | Alternative Cyclization Methods |

|---|---|---|

| Starting Materials | β-Ketoesters, arylglyoxals, hydrazine hydrate | Hydrazones, ethyl cyanoacetate, phosphoryl chloride |

| Solvent | Water | Ethanol, benzene |

| Temperature | Room temperature | Reflux (higher temperature) |

| Catalyst/Acid/Base | None (hydrazine acts as reagent) | Sodium hydroxide or acid catalysts |

| Reaction Time | 30–60 minutes | Several hours |

| Yield | High (70–97%) | Moderate |

| Environmental Impact | Low (aqueous, no metals) | Higher (organic solvents, reagents) |

| Scalability | High | Moderate |

Q & A

Q. What are the standard synthetic routes and characterization techniques for Ethyl 6-(3-methoxyphenyl)pyridazine-4-carboxylate?

Methodological Answer: Synthesis typically involves multi-step reactions, including cyclocondensation of hydrazine derivatives with diketones or esterification of precursor acids. For example, pyridazine ring formation can be achieved via [3+3] cycloaddition, followed by functionalization of the 3-methoxyphenyl group. Characterization relies on NMR (¹H/¹³C), IR, and mass spectrometry to confirm structure and purity. High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight, while IR identifies carbonyl (C=O) and ether (C-O-C) groups .

Q. How can researchers address limited literature data on this compound?

Methodological Answer: Comparative analysis with structurally analogous pyridazine derivatives (e.g., ethyl 3-chloro-6-phenylpyridazine-4-carboxylate) is essential. Use computational tools like DFT to predict reactivity or spectroscopic properties. Leverage databases (PubChem, Reaxys) to extract data on similar substituents (e.g., methoxy vs. ethoxy groups) and extrapolate trends in solubility, stability, or biological activity .

Q. What are the initial steps for evaluating its biological activity?

Methodological Answer: Begin with in vitro assays targeting enzymes or receptors relevant to pyridazine derivatives (e.g., kinase inhibition, antimicrobial activity). Use dose-response curves to determine IC₅₀ values. Pair this with cytotoxicity screening (e.g., MTT assay on HEK-293 cells) to assess selectivity. Structural analogs with methoxy groups often show enhanced solubility, which can be optimized via logP measurements .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during synthesis?

Methodological Answer: Systematic variation of solvents (polar aprotic vs. ethanol), catalysts (e.g., Pd/C for hydrogenation), and temperature (60–100°C) is critical. For example, using ethanol as a solvent may enhance ester group stability, while microwave-assisted synthesis can reduce reaction time. Monitor intermediates via TLC/HPLC and employ Design of Experiments (DoE) to identify optimal parameters .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger) can model binding to protein active sites (e.g., COX-2 or EGFR kinases). MD simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes over 100+ ns trajectories. QSAR models trained on pyridazine derivatives can predict ADMET properties, prioritizing candidates for in vivo testing .

Q. How can crystallographic data resolve discrepancies in structural assignments?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides unambiguous bond-length/angle data. For disordered structures, use SQUEEZE (PLATON) to model solvent regions. Compare experimental data with DFT-optimized geometries (e.g., Gaussian 16) to validate tautomeric forms or stereochemistry. Contradictions in NMR vs. XRD data may arise from dynamic effects in solution, requiring variable-temperature NMR studies .

Q. What strategies mitigate conflicting bioactivity data across assay platforms?

Methodological Answer: Replicate assays in orthogonal systems (e.g., fluorescence-based vs. radiometric kinase assays). Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). For cell-based inconsistencies, check membrane permeability (PAMPA assay) or efflux transporter activity (e.g., P-gp inhibition). Normalize data to positive controls (e.g., staurosporine for kinases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.